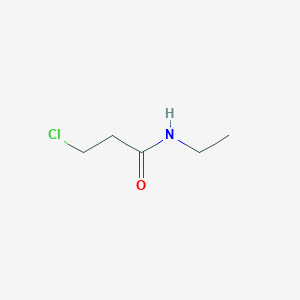
3-chloro-N-ethylpropanamide
Vue d'ensemble
Description
3-chloro-N-ethylpropanamide is a useful research compound. Its molecular formula is C5H10ClNO and its molecular weight is 135.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Chloro-N-ethylpropanamide is an organic compound with the molecular formula C₅H₁₀ClNO. It is a derivative of propanamide, where a chlorine atom is substituted at the third position and an ethyl group is attached to the nitrogen atom. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications.
- IUPAC Name : this compound
- Molecular Formula : C₅H₁₀ClNO
- CAS Number : 4269-31-2
- Canonical SMILES : C(C(=O)NCCCl)C
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacterial strains, including Escherichia coli and Staphylococcus aureus, the compound demonstrated inhibitory effects, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. The compound's effectiveness in inhibiting fungal growth can be attributed to its ability to penetrate fungal cell membranes and disrupt cellular processes.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted by researchers at PubChem evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 64 µg/mL against S. aureus, demonstrating its potential for therapeutic applications in treating bacterial infections .
- Antifungal Assessment :
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival.
- Membrane Disruption : It can alter membrane permeability, leading to cell lysis.
- Metabolic Interference : By interfering with metabolic pathways, it can hinder the growth and replication of microorganisms.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Antimicrobial Activity | Antifungal Activity |
|---|---|---|---|
| This compound | Chlorinated propanamide | Moderate | High |
| 3-Chloro-N-methylpropanamide | Chlorinated propanamide | Low | Moderate |
| 3-Chloro-N-isopropylpropanamide | Chlorinated propanamide | Moderate | Low |
This table illustrates that while several chlorinated propanamides exist, this compound stands out due to its enhanced antifungal activity compared to its analogs.
Propriétés
IUPAC Name |
3-chloro-N-ethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-2-7-5(8)3-4-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHIRFMAVFBVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393252 | |
| Record name | 3-chloro-N-ethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4269-31-2 | |
| Record name | 3-chloro-N-ethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















